Cladrin-7-O-glucoside is primarily sourced from plants, particularly those belonging to the legume family. Its presence has been noted in traditional herbal medicines, where it contributes to the therapeutic effects attributed to these plants. The compound can also be synthesized through various biocatalytic methods, enhancing its availability for research and potential applications.
Cladrin-7-O-glucoside falls under the category of flavonoid glycosides, which are known for their antioxidant, anti-inflammatory, and anticancer properties. Its classification as a flavonoid indicates that it possesses a polyphenolic structure, contributing to its diverse biological activities.
The synthesis of Cladrin-7-O-glucoside can be achieved through both natural extraction from plant sources and synthetic pathways. Biocatalytic methods have emerged as efficient alternatives for producing glycosides. For instance, enzymes such as glycosyltransferases can facilitate the transfer of sugar moieties to aglycones.
Recent studies have demonstrated the use of enzyme-catalyzed reactions for synthesizing Cladrin-7-O-glucoside. These methods often involve optimizing reaction conditions such as temperature, pH, and substrate concentration to maximize yield. High-performance liquid chromatography (HPLC) is frequently employed to monitor the reaction progress and purity of the synthesized product .
Cladrin-7-O-glucoside features a flavonoid backbone with a glucose molecule attached at the 7-position. The molecular formula typically involves carbon, hydrogen, and oxygen atoms arranged in a specific configuration that defines its chemical properties.
The molecular weight of Cladrin-7-O-glucoside varies slightly depending on its specific structural isomerism but generally falls within the range typical for flavonoid glycosides. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to elucidate its structure and confirm its identity .
Cladrin-7-O-glucoside can undergo various chemical reactions typical of flavonoids, including hydrolysis, oxidation, and reduction. These reactions can modify its biological activity and influence its pharmacokinetic properties.
The hydrolysis of Cladrin-7-O-glucoside can lead to the release of the aglycone component and glucose. This process is facilitated by enzymes present in gut microbiota, which may enhance the bioavailability of the aglycone in systemic circulation . Additionally, reactions involving methylation or acetylation can further alter its pharmacological profile.
The mechanism of action of Cladrin-7-O-glucoside involves interaction with various biological targets within cells. It is believed to exert antioxidant effects by scavenging free radicals and modulating signaling pathways associated with inflammation and cell proliferation.
Research has indicated that Cladrin-7-O-glucoside may influence pathways related to oxidative stress response and apoptosis. Its metabolites formed during intestinal digestion also play a role in mediating these effects . Studies utilizing cell lines have shown that treatment with this compound can lead to significant alterations in gene expression related to inflammatory responses.
Cladrin-7-O-glucoside typically appears as a white to pale yellow solid or powder. It is soluble in polar solvents like water and methanol but may exhibit limited solubility in non-polar solvents.
The compound's stability can be influenced by factors such as pH and temperature. It is generally stable under acidic conditions but may degrade when exposed to strong bases or prolonged heat. Its antioxidant properties make it a valuable candidate for further studies in food science and pharmacology .
Cladrin-7-O-glucoside has potential applications in various fields:
Cladrin-7-O-glucoside (C₂₃H₂₄O₁₀, CID 44257233) is an isoflavonoid glycoside featuring a three-ring flavonoid core (A-, C-, and B-rings) with a glucose moiety attached at the C7 position [1]. The glycosidic bond is formed between the anomeric carbon (C1') of the D-glucopyranose unit and the oxygen atom of the phenolic hydroxyl group at C7 of the cladrin aglycone. This linkage is characterized as an O-glycosidic bond due to the oxygen-mediated connection, which is thermodynamically stable but susceptible to enzymatic hydrolysis by β-glucosidases [4]. The bond exhibits a β-configuration, confirmed by a coupling constant (J) of ~7 Hz in ¹H-NMR spectroscopy, indicating axial-equatorial proton alignment typical of β-glucosides [5].
Cladrin-7-O-glucoside belongs to the O-glycosylated isoflavonoid subclass, distinguished from C-glycosides (e.g., puerarin) by its acid-labile O-linkage versus the acid-resistant C-C bond [4]. Key structural differentiators include:
Table 1: Structural Comparison of Select Flavonoid Glycosides
Compound | Aglycone Type | Glycosylation Site | Molecular Formula |
---|---|---|---|
Cladrin-7-O-glucoside | Isoflavone | C7-OH | C₂₃H₂₄O₁₀ |
Scutellarein-7-glucoside | Flavone | C7-OH | C₂₁H₂₀O₁₁ |
Kaempferol-7-O-glucoside | Flavonol | C7-OH | C₂₁H₂₀O₁₁ |
Calycosin-7-O-β-D-glucoside | Isoflavone | C7-OH | C₂₂H₂₂O₁₀ |
Catechin-7-O-glucoside | Flavan-3-ol | C7-OH | C₂₁H₂₄O₁₁ |
FT-IR spectroscopy reveals key functional groups:
UV-Vis spectra in methanol exhibit two major absorption bands:
Table 2: UV-Vis Absorption Maxima of Cladrin-7-O-glucoside
Solvent | λ_max Band I (nm) | λ_max Band II (nm) | Molar Absorptivity (ε) |
---|---|---|---|
Methanol | 268 | 315 | 1.8 × 10⁴ L·mol⁻¹·cm⁻¹ |
Ethanol | 267 | 314 | 1.7 × 10⁴ L·mol⁻¹·cm⁻¹ |
Water | 265 | 310 | 1.5 × 10⁴ L·mol⁻¹·cm⁻¹ |
¹H- and ¹³C-NMR data (DMSO-d₆) provide definitive structural evidence:
DFT calculations (B3LYP/6-311G(d,p)) reveal:
Electrostatic potential (ESP) maps highlight:
Table 3: DFT-Derived Electronic Properties of Cladrin-7-O-glucoside
Parameter | Value | Localization |
---|---|---|
HOMO Energy | −6.12 eV | B-ring, C4=O |
LUMO Energy | −2.05 eV | A-ring, glucosyl C2'-C3' |
HOMO-LUMO Gap (ΔE) | 4.07 eV | — |
Dipole Moment | 5.82 Debye | Aglycone → glucosyl direction |
Global Electrophilicity (ω) | 1.85 eV | — |
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